Sulfinpyrazone

描述

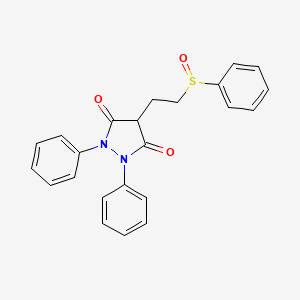

A uricosuric drug that is used to reduce the serum urate levels in gout therapy. It lacks anti-inflammatory, analgesic, and diuretic properties.

Sulfinpyrazone is a phenylbutazone derivative with uricosuric and antithrombotic properties. Sulfinpyrazone competitively inhibits reabsorption of urate at the proximal renal tubule in the kidney. This agent acts on the organic anion transport exchanger, thereby increasing uric acid excretion and decreasing serum uric acid levels resulting in the prevention of urate deposition. Sulfinpyrazone also blocks tubular excretion of various acidic drugs, resulting in increased serum concentration of the drugs. In addition, sulfinpyrazone and its active metabolite inhibit the synthesis of thromboxane A2, by competitively inhibiting the activity of cyclooxygenase, thereby preventing platelet aggregation through restoration of platelet survival time to normal, and decreasing platelet adhesiveness to subendothelial cells.

SULFINPYRAZONE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1959 and is indicated for gout.

属性

IUPAC Name |

4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGGBVCUIVRRBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023618 |

Source

|

| Record name | Sulfinpyrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Sulfinpyrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>60.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ETHYL ACETATE, CHLOROFORM, SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS, SLIGHTLY SOL IN FATS, 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH, For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page., 3.23e-01 g/L |

Source

|

| Record name | SID46500625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sulfinpyrazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFINPYRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfinpyrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

WHITE TO OFF-WHITE | |

CAS No. |

57-96-5 |

Source

|

| Record name | Sulfinpyrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfinpyrazone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfinpyrazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfinpyrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfinpyrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfinpyrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfinpyrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFINPYRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6OFU47K3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFINPYRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfinpyrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-137 °C, MELTING POINT: 130-133 °C /D-FORM, L-FORM/, 136 - 137 °C |

Source

|

| Record name | Sulfinpyrazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFINPYRAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfinpyrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sulfinpyrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Sulfinpyrazone (1,2-diphenyl-4-(2-phenylsulfinylethyl)pyrazolidine-3,5-dione), a uricosuric agent with antiplatelet activity. The document details a plausible synthetic pathway, including experimental protocols and data on reaction yields and purity. Additionally, it outlines various purification techniques applicable to the final compound and its intermediates.

Synthesis of Sulfinpyrazone

The synthesis of Sulfinpyrazone is a multi-step process that begins with the formation of the core pyrazolidine-3,5-dione ring structure, followed by the introduction of the characteristic side chain and a final oxidation step. A common and logical synthetic route proceeds through the sulfide precursor, 1,2-diphenyl-4-(2-(phenylthio)ethyl)pyrazolidine-3,5-dione.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process starting from the sulfide precursor:

Caption: General overview of the final oxidation step in Sulfinpyrazone synthesis.

A more detailed logical workflow for the entire process is as follows:

Caption: Detailed workflow for the synthesis and purification of Sulfinpyrazone.

Experimental Protocols

Step 1: Synthesis of 1,2-Diphenyl-4-(2-(phenylthio)ethyl)pyrazolidine-3,5-dione (Sulfide Precursor)

Step 2: Selective Oxidation of 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione to Sulfinpyrazone [3]

This protocol utilizes peroxymonosulfuric acid (Caro's acid) as the oxidizing agent for the selective conversion of the sulfide to the sulfoxide.

Materials:

-

1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione

-

Potassium persulfate (K₂S₂O₈)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Ethyl acetate

-

Toluene

-

5% Sodium bicarbonate solution

-

Ethanol

Procedure:

-

Preparation of Caro's Acid: In a suitable vessel, 20 g (0.074 moles) of finely ground potassium persulfate is stirred with 15 ml of concentrated sulfuric acid until a homogenous paste is obtained. To this paste, 260 ml of ice-cold water is added cautiously (the reaction is very exothermic). The resulting solution is stirred for one hour to yield a solution of Caro's acid.

-

Oxidation Reaction: To a solution of 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione in glacial acetic acid, the prepared Caro's acid solution is added. The reaction is conducted at a temperature of approximately 0 to 30°C. About 1.0 to 2.0 molar equivalents of peroxymonosulfuric acid with respect to the starting sulfide are used.

-

Work-up: After the reaction is complete, any excess Caro's acid is decomposed. The reaction mixture is then diluted with 500 ml of water and 300 ml of ethyl acetate. The layers are separated, and the organic layer is washed with 500 ml of a 5% sodium bicarbonate solution.

-

Isolation of Crude Product: The solvent from the organic layer is evaporated under reduced pressure. Toluene (150 ml) is added to the residue, and the toluene is subsequently removed by evaporation under reduced pressure to yield the crude Sulfinpyrazone.

Quantitative Data

The following table summarizes the reported yield for the oxidation step described above.

| Reaction Step | Starting Material Weight | Crude Product Weight | Final Product Weight (after crystallization) | Yield (%) | Reference |

| Oxidation of Sulfide Precursor to Sulfinpyrazone | Not specified | 20.2 g (residue) | 9.7 g | ~48% | [3] |

Purification of Sulfinpyrazone

Purification of the crude Sulfinpyrazone is crucial to remove any unreacted starting materials, by-products such as the corresponding sulfone, and other impurities. The primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization from Ethanol [3]

-

Dissolution: The crude Sulfinpyrazone residue (20.2 g) is dissolved in a minimal amount of hot ethanol (60 ml).

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by filtration, for instance, using a Büchner funnel under vacuum.

-

Washing: The collected crystals are washed with a small amount of cold ethanol to remove residual impurities.

-

Drying: The purified crystals are dried, for example, in a vacuum oven, to remove any remaining solvent.

Alternative Solvent System: Ethanol/Water

An ethanol/water mixture can also be an effective solvent system for the recrystallization of Sulfinpyrazone.[4][5] The optimal ratio of ethanol to water would need to be determined experimentally to maximize yield and purity. Generally, the compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Column Chromatography

For higher purity requirements or for the separation of closely related impurities, column chromatography can be employed.

General Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (e.g., 60-120 mesh) is typically used as the stationary phase.

-

Mobile Phase (Eluent): A suitable mobile phase is selected based on the polarity of Sulfinpyrazone and its impurities. A common approach is to start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The optimal solvent system is typically determined by thin-layer chromatography (TLC) analysis.

-

Column Packing: The silica gel is packed into a glass column as a slurry in the initial mobile phase.

-

Sample Loading: The crude Sulfinpyrazone is dissolved in a minimal amount of the mobile phase or a suitable solvent and carefully loaded onto the top of the silica gel column.

-

Elution: The mobile phase is passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure Sulfinpyrazone.

-

Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified Sulfinpyrazone.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of Sulfinpyrazone and can also be adapted for preparative purification.

Analytical HPLC Method: [6]

-

Column: Reversed-phase (RP-8) column.

-

Mobile Phase: A mixture of ethanol and citrate buffer (pH 2.5) in a 48:52 (v/v) ratio.

-

Detection: UV spectrophotometry.

For preparative HPLC, the conditions would be scaled up, using a larger column and a higher flow rate, to isolate larger quantities of the pure compound. A common mobile phase for preparative reverse-phase HPLC could consist of acetonitrile and water, with a small amount of an acid like formic acid for better peak shape.[7]

Data Summary

The following tables provide a consolidated view of the key parameters for the synthesis and purification of Sulfinpyrazone.

Table 1: Synthesis Reaction Data

| Parameter | Value | Reference |

| Reaction Type | Selective Oxidation | [3] |

| Starting Material | 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione | [3] |

| Oxidizing Agent | Peroxymonosulfuric acid (Caro's acid) | [3] |

| Solvent | Glacial Acetic Acid | [3] |

| Reaction Temperature | 0 - 30 °C | [3] |

| Reported Yield | Approximately 48% (after crystallization from a crude residue) | [3] |

Table 2: Purification Parameters

| Parameter | Method 1: Recrystallization | Method 2: Column Chromatography (General) | Method 3: Analytical HPLC |

| Technique | Crystallization from a supersaturated solution | Adsorption Chromatography | Reversed-Phase High-Performance Liquid Chromatography |

| Stationary Phase | N/A | Silica Gel | RP-8 |

| Solvent/Mobile Phase | Ethanol[3], Ethanol/Water[4][5] | Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate) | Ethanol/Citrate Buffer (pH 2.5) (48:52 v/v)[6] |

| Typical Purity | Good to High | High to Very High | Analytical assessment of purity |

| Scale | Milligrams to Kilograms | Milligrams to Grams | Micrograms to Milligrams |

This guide provides a foundational understanding of the synthesis and purification of Sulfinpyrazone. Researchers and drug development professionals should note that the provided protocols may require optimization to achieve desired yields and purity levels based on the specific quality of starting materials and available laboratory equipment.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CA1153004A - Selective oxidation of 1,2,diphenyl-4-(2- (phenylthio)ethyl)-3,5-pyrazolidinedione - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Determination of sulfinpyrazone and four metabolites in plasma and urine by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfinpyrazone | SIELC Technologies [sielc.com]

Early Research on Sulfinpyrazone's Uricosuric Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research that established the uricosuric properties of sulfinpyrazone, a pivotal development in the management of chronic gout. The following sections detail the quantitative data from seminal studies, the experimental protocols employed, and the physiological pathways elucidated by this foundational research.

Quantitative Effects of Sulfinpyrazone on Uric Acid Homeostasis

Early clinical investigations into sulfinpyrazone focused on quantifying its impact on plasma uric acid levels and urinary uric acid excretion. A key study conducted in healthy volunteers provided critical dose-response data that underpinned its therapeutic use.

Dose-Dependent Uricosuric Effect

A study by Pfister and colleagues in 1978 demonstrated a clear dose-dependent increase in uric acid excretion following single oral doses of sulfinpyrazone.[1] The uricosuric effect was observed even in individuals with normal baseline plasma uric acid levels.[1] The peak effect on excretion occurred within two hours of administration and remained detectable for six to eight hours.[1]

Table 1: Effect of Single Oral Doses of Sulfinpyrazone on Uric Acid Excretion and Plasma Concentration in Healthy Volunteers

| Dose of Sulfinpyrazone | Peak Increase in Uric Acid Excretion | Time to Maximum Excretion | Duration of Detectable Effect | Time to Nadir Plasma Uric Acid |

| 50 mg - 800 mg | Dose-related | Within 2 hours | 6 - 8 hours | 8 - 10 hours |

Data extracted from Pfister et al., 1978.[1]

Effect of a Multiple-Dose Regimen

The same research group also investigated the impact of a sustained-dosing schedule on plasma uric acid. The administration of 300 mg of sulfinpyrazone twice daily for four days to five healthy volunteers resulted in a substantial reduction in mean plasma uric acid concentration.[1]

Table 2: Effect of a Four-Day Sulfinpyrazone Regimen (300 mg twice daily) on Plasma Uric Acid in Healthy Volunteers

| Parameter | Mean Value |

| Initial Plasma Uric Acid | 5.06 mg% |

| Plasma Uric Acid after 4 Days | 1.8 mg% |

| Percentage Reduction | 64.4% |

Data extracted from Pfister et al., 1978.[1]

Experimental Protocols of Early Clinical Research

The foundational studies on sulfinpyrazone's uricosuric effects employed methodologies that were standard for clinical pharmacology in the mid-20th century. These protocols were designed to precisely measure changes in uric acid metabolism in response to the drug.

Study Design and Population

Early clinical trials were typically conducted in small cohorts of healthy male volunteers or in patients with a confirmed diagnosis of gouty arthritis. For instance, the dose-response study by Pfister and colleagues involved six healthy male volunteers for the single-dose phase and a further five for the multiple-dose phase.[1] Studies involving patients with gout were essential to evaluate the drug's efficacy in a therapeutic context.

Drug Administration and Sample Collection

In dose-ranging studies, participants would receive single oral doses of sulfinpyrazone, often in increasing increments. Blood and urine samples were collected at baseline and at specified intervals following drug administration to track the time course of its effects. For multiple-dose studies, a fixed-dose regimen was administered over several days, with samples taken before and at the end of the treatment period to assess the cumulative effect.[1] To prevent the formation of uric acid kidney stones, a known risk with uricosuric agents, subjects were often advised to maintain a high fluid intake.

Analytical Methods for Uric Acid Determination

The measurement of uric acid in plasma and urine was a critical component of these early studies. The primary methods used during this period included:

-

Colorimetric Methods: These techniques were based on the reduction of a chromogen, such as phosphotungstic acid, by uric acid in an alkaline solution, resulting in a colored compound that could be quantified spectrophotometrically.

-

Enzymatic Methods: A more specific approach utilized the enzyme uricase, which catalyzes the oxidation of uric acid to allantoin. The concentration of uric acid could be determined by measuring the decrease in absorbance at 293 nm as uric acid was consumed.

Mechanism of Action: Inhibition of Renal Uric Acid Reabsorption

Sulfinpyrazone exerts its uricosuric effect by modulating the renal handling of uric acid, specifically within the proximal tubule of the nephron. It is now understood that sulfinpyrazone competitively inhibits a key transporter protein responsible for uric acid reabsorption from the glomerular filtrate back into the bloodstream.

The Role of the Proximal Tubule in Uric Acid Homeostasis

The kidneys play a crucial role in maintaining uric acid balance. Uric acid is freely filtered from the blood at the glomerulus. In the proximal tubule, a significant portion of this filtered uric acid is reabsorbed. A lesser amount is also actively secreted into the tubular fluid. The net effect of these processes determines the final amount of uric acid excreted in the urine.

Sulfinpyrazone's Interaction with Urate Transporter 1 (URAT1)

Later research has identified the primary molecular target of sulfinpyrazone as the urate transporter 1 (URAT1), a protein located on the apical membrane of proximal tubule cells. By competitively inhibiting URAT1, sulfinpyrazone blocks the reabsorption of uric acid, leading to its increased excretion in the urine and a subsequent lowering of plasma uric acid levels.

Caption: Sulfinpyrazone's inhibition of URAT1 in the renal proximal tubule.

Conclusion

The early research on sulfinpyrazone laid the essential groundwork for its clinical use in managing hyperuricemia and gout. Through meticulous dose-response studies and the application of the analytical techniques of the time, these pioneering investigations quantified its potent uricosuric effects and correctly identified its mechanism of action as the inhibition of renal tubular reabsorption of uric acid. This foundational knowledge continues to be relevant for researchers and clinicians in the field of rheumatology and drug development.

References

The Stereochemical Nuances of Sulfinpyrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinpyrazone, a uricosuric agent historically used in the management of gout, presents a compelling case study in stereochemistry and its influence on pharmacological activity. This technical guide provides an in-depth exploration of the chemical structure and stereochemical properties of sulfinpyrazone. It includes a summary of its physicochemical properties, detailed hypothetical experimental protocols for its synthesis, chiral separation, and structural elucidation, and a visualization of its primary mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Stereochemistry

Sulfinpyrazone, with the chemical formula C₂₃H₂₀N₂O₃S, is a pyrazolidinedione derivative.[1] Its systematic IUPAC name is 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione. The core of the molecule is a five-membered pyrazolidine-3,5-dione ring, substituted at positions 1 and 2 with phenyl groups. A key structural feature is the ethylsulfinylphenyl side chain at position 4.

The stereochemistry of sulfinpyrazone is centered around a chiral sulfur atom in the sulfoxide group. This chirality gives rise to two enantiomers: (R)-sulfinpyrazone and (S)-sulfinpyrazone. The presence of these non-superimposable mirror images is a critical determinant of the drug's biological activity and metabolic profile.

Chemical Structure of Sulfinpyrazone:

Caption: 2D chemical structure of sulfinpyrazone, with the chiral sulfur atom denoted by an asterisk (*).

Physicochemical Properties

The physicochemical properties of sulfinpyrazone and its individual enantiomers are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Racemic Sulfinpyrazone | (+)-(S)-Sulfinpyrazone | (-)-(R)-Sulfinpyrazone |

| Molecular Formula | C₂₃H₂₀N₂O₃S | C₂₃H₂₀N₂O₃S | C₂₃H₂₀N₂O₃S |

| Molecular Weight | 404.48 g/mol [1] | 404.48 g/mol | 404.48 g/mol |

| Melting Point | 136-137 °C[1] | 130-133 °C[1] | 130-133 °C[1] |

| pKa | 2.8[1] | Not available | Not available |

| Specific Optical Rotation | Not applicable | +67.1° (c=2.04 in ethanol at 22°C)[1] | -64.2° (c=2.14 in ethanol at 23°C)[1] |

| Solubility | Slightly soluble in water, alcohol, ether. Soluble in acetone, chloroform, and dilute alkali.[1] | Not available | Not available |

Experimental Protocols

The following sections provide detailed hypothetical protocols for the synthesis, chiral separation, and structural analysis of sulfinpyrazone. These protocols are based on established chemical principles and general methods reported for similar compounds.

Synthesis of Sulfinpyrazone

The synthesis of sulfinpyrazone can be conceptualized as a two-step process: the initial formation of the sulfide precursor followed by a stereoselective oxidation to the sulfoxide.

Caption: A workflow for the synthesis of racemic sulfinpyrazone.

Protocol:

-

Synthesis of 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione (Sulfide Precursor):

-

To a solution of 1,2-diphenyl-3,5-pyrazolidinedione (1 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding enolate.

-

Add 2-(phenylthio)ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure sulfide precursor.

-

-

Oxidation to (±)-Sulfinpyrazone:

-

Dissolve the sulfide precursor (1 equivalent) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in dichloromethane dropwise over 30 minutes.

-

Stir the reaction mixture at 0°C for 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash successively with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain racemic sulfinpyrazone.

-

Chiral Separation of Sulfinpyrazone Enantiomers by HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for the separation of enantiomers.

Caption: A typical workflow for the chiral HPLC separation of sulfinpyrazone enantiomers.

Protocol:

-

Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar amylose-based CSP.

-

Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA). A typical starting composition would be 90:10:0.1 (v/v/v) of hexane:IPA:TFA. The exact ratio may need to be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of racemic sulfinpyrazone in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. The elution order would need to be confirmed with standards of the pure enantiomers.

-

Integrate the peak areas to determine the enantiomeric ratio and enantiomeric excess (ee).

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of its chemical structure and stereochemistry.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

Crystal Growth:

-

High-quality single crystals of sulfinpyrazone can be grown by slow evaporation of a saturated solution.

-

Dissolve racemic or enantiomerically pure sulfinpyrazone in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture of solvents) at a slightly elevated temperature to achieve saturation.

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature in a dust-free environment. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

Select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal on the X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the collected diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural parameters.

-

The final refined structure will provide precise bond lengths, bond angles, and the absolute configuration of the chiral center if an enantiomerically pure sample was used and anomalous dispersion effects are present.

-

Mechanism of Action: URAT1 Inhibition

Sulfinpyrazone exerts its uricosuric effect primarily by inhibiting the urate transporter 1 (URAT1), which is located in the apical membrane of the proximal tubule cells in the kidney. URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By blocking this transporter, sulfinpyrazone increases the excretion of uric acid in the urine, thereby lowering its concentration in the blood.

Caption: Signaling pathway of sulfinpyrazone's uricosuric action via URAT1 inhibition.

Conclusion

The chemical structure and stereochemistry of sulfinpyrazone are intricately linked to its pharmacological properties. The presence of a chiral sulfoxide center necessitates the consideration of its enantiomers in both research and clinical contexts. This technical guide has provided a detailed overview of sulfinpyrazone's molecular features, physicochemical characteristics, and primary mechanism of action. The included hypothetical experimental protocols offer a framework for the synthesis, separation, and structural analysis of this important molecule, serving as a valuable resource for professionals in the pharmaceutical sciences. Further investigation into the specific activities and metabolic fates of the individual (R)- and (S)-enantiomers will continue to be a critical area of research.

References

Sulfinpyrazone's Mechanism of Action as a URAT1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of sulfinpyrazone as an inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. Sulfinpyrazone has been a cornerstone in the management of hyperuricemia and gout for decades. This document delves into the molecular interactions, quantitative inhibition data, and the experimental methodologies used to elucidate its function. Detailed protocols for key assays are provided, along with visualizations of the signaling pathway and experimental workflows, to support further research and drug development in this area.

Introduction: The Role of URAT1 in Urate Homeostasis

Urate, the final product of purine metabolism in humans, is primarily excreted through the kidneys. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane protein located on the apical membrane of renal proximal tubule cells.[1] It is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli.[1] Dysregulation of URAT1 activity can lead to hyperuricemia, a condition characterized by elevated serum uric acid levels, which is a primary risk factor for the development of gout.

Sulfinpyrazone is a uricosuric agent that effectively lowers serum urate levels by inhibiting the function of URAT1.[2] This inhibition leads to a decrease in the reabsorption of uric acid from the renal tubules, thereby increasing its excretion in the urine.[2] Understanding the precise mechanism of this interaction is critical for the development of novel and more selective uricosuric agents.

Molecular Mechanism of URAT1 Inhibition by Sulfinpyrazone

Sulfinpyrazone acts as a competitive inhibitor of URAT1.[3] This mode of inhibition implies that sulfinpyrazone directly competes with uric acid for binding to the transporter. Structural and functional studies have revealed the molecular basis for this interaction.

2.1. Binding Site and Key Residues

Cryo-electron microscopy (cryo-EM) studies of the URAT1 transporter in complex with sulfinpyrazone have provided high-resolution insights into the binding pocket. These studies show that sulfinpyrazone binds within the central cavity of URAT1, stabilizing the transporter in an inward-facing conformation and thereby blocking the translocation of uric acid.[2][4]

Mutagenesis studies have identified several key amino acid residues within the transmembrane domains of URAT1 that are critical for the high-affinity binding of sulfinpyrazone. These residues contribute to the formation of a hydrophobic pocket that accommodates the inhibitor.

Quantitative Inhibition Data

The inhibitory potency of sulfinpyrazone against URAT1 has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of an inhibitor.

| Parameter | Human URAT1 (hURAT1) | Rat URAT1 (rURAT1) | Reference |

| IC50 | 32 µM | 680 µM | [5] |

Table 1: Inhibitory potency (IC50) of sulfinpyrazone against human and rat URAT1.

The significant difference in potency between human and rat URAT1 highlights species-specific variations in the inhibitor binding site.

3.1. Impact of Mutagenesis on Sulfinpyrazone Inhibition

Site-directed mutagenesis studies have been instrumental in mapping the sulfinpyrazone binding site. The following table summarizes the effect of specific mutations on the inhibitory potency of sulfinpyrazone.

| Mutation | Fold Change in IC50 (vs. Wild-Type hURAT1) | Reference |

| F241Y | Increased | [2] |

| F360Y | Increased | [2] |

| F365Y | Increased | [2] |

| R477N | Increased | [2] |

Table 2: Effect of point mutations in human URAT1 on the inhibitory potency of sulfinpyrazone. An "Increased" fold change indicates a loss of inhibitory potency.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between sulfinpyrazone and URAT1.

4.1. Cell Culture and Transfection of HEK293 Cells

Human Embryonic Kidney 293 (HEK293) cells are a commonly used host for the heterologous expression of URAT1.

-

Cell Culture: HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.[5]

-

Transfection: For transient expression, HEK293 cells are seeded in multi-well plates to achieve 70-80% confluency on the day of transfection. The full-length human SLC22A12 cDNA is cloned into a mammalian expression vector. Transfection is performed using a suitable lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[6][7][8][9] Cells are typically allowed to express the transporter for 24-48 hours post-transfection before being used in uptake assays.[6]

4.2. In Vitro [¹⁴C]-Uric Acid Uptake Inhibition Assay

This assay is the gold standard for measuring the inhibitory activity of compounds against URAT1.

-

Materials:

-

HEK293 cells expressing hURAT1

-

Mock-transfected HEK293 cells (for background determination)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

-

[¹⁴C]-Uric Acid (radiolabeled substrate)

-

Sulfinpyrazone and other test compounds

-

Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Cell Seeding: Seed hURAT1-expressing and mock-transfected HEK293 cells into 24-well plates and grow to confluence.[10]

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer. Add assay buffer containing various concentrations of sulfinpyrazone or vehicle control (e.g., DMSO) to the respective wells. Pre-incubate the cells for 10-15 minutes at 37°C.[11]

-

Uptake Initiation: Prepare the substrate solution by diluting [¹⁴C]-uric acid in the assay buffer to a final concentration of approximately 10 µM. Initiate the uptake reaction by adding the [¹⁴C]-uric acid solution to each well.[11]

-

Incubation: Incubate the plate at 37°C for a predetermined time (typically 5-10 minutes), which should be within the linear range of uptake.[11]

-

Uptake Termination: Rapidly aspirate the substrate solution and wash the cells three times with ice-cold assay buffer to stop the uptake.[11]

-

Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific uptake is calculated by subtracting the radioactivity in the mock-transfected cells from that in the hURAT1-expressing cells.

-

The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve using a non-linear regression model.[10]

-

4.3. Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes in the URAT1 protein to identify residues critical for inhibitor binding.

-

Procedure:

-

A plasmid containing the wild-type hURAT1 cDNA is used as a template.

-

The QuickChange Site-Directed Mutagenesis Kit (or a similar kit) is used to introduce point mutations according to the manufacturer's protocol.[6]

-

Custom-designed oligonucleotide primers containing the desired mutation are used for the polymerase chain reaction (PCR).

-

The final cDNA sequences are confirmed by DNA sequencing.

-

The mutated URAT1 constructs are then expressed in HEK293 cells and tested in the [¹⁴C]-uric acid uptake inhibition assay as described above to determine the effect of the mutation on sulfinpyrazone's potency.[6]

-

4.4. Cryo-Electron Microscopy of the URAT1-Sulfinpyrazone Complex

Cryo-EM is a powerful technique for determining the high-resolution three-dimensional structure of protein-ligand complexes.

-

General Workflow:

-

Protein Expression and Purification: Human URAT1 is expressed in a suitable system (e.g., HEK293 cells) and solubilized from the cell membrane using detergents. The protein is then purified using affinity and size-exclusion chromatography.[12]

-

Complex Formation: Purified URAT1 is incubated with an excess of sulfinpyrazone to ensure complex formation.

-

Grid Preparation and Vitrification: The protein-inhibitor complex is applied to cryo-EM grids and rapidly frozen in liquid ethane to create a vitrified (non-crystalline) ice layer.[12]

-

Data Collection: The vitrified grids are imaged using a high-resolution transmission electron microscope. A large dataset of particle images is collected.[12]

-

Image Processing and 3D Reconstruction: The particle images are processed using specialized software to align and average them, resulting in a high-resolution 3D density map of the URAT1-sulfinpyrazone complex.[12]

-

Model Building: An atomic model of the complex is built into the cryo-EM density map.[12]

-

Visualizations

5.1. Signaling Pathway

Caption: Sulfinpyrazone competitively inhibits URAT1-mediated uric acid reabsorption.

5.2. Experimental Workflow: In Vitro Inhibition Assay

Caption: Workflow for the in vitro [¹⁴C]-uric acid uptake inhibition assay.

5.3. Logical Relationship: Impact of Mutations

Caption: Effect of key residue mutations on sulfinpyrazone's binding affinity to URAT1.

Conclusion

Sulfinpyrazone exerts its uricosuric effect through the competitive inhibition of the URAT1 transporter in the renal proximal tubule. This action is mediated by its binding to a specific pocket within the transporter, an interaction that is dependent on key amino acid residues. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel therapies for hyperuricemia and gout. Further investigation into the kinetics of inhibition and the exploration of the structural basis of interaction will continue to inform the design of next-generation URAT1 inhibitors with improved potency and selectivity.

References

- 1. Identification and functional characterization of uric acid transporter Urat1 (Slc22a12) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Culture and transfection of HEK293T cells [protocols.io]

- 6. Clinical and Functional Characterization of URAT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 8. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

In Vitro Characterization of Sulfinpyrazone's COX Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinpyrazone, a uricosuric agent historically used in the management of gout, also exhibits inhibitory activity against cyclooxygenase (COX) enzymes. This activity is primarily attributed to its metabolites, which play a significant role in the drug's overall pharmacological profile, including its antiplatelet effects. This technical guide provides an in-depth overview of the in vitro characterization of sulfinpyrazone and its major metabolites as COX inhibitors. It details their relative potencies, outlines experimental protocols for assessing their inhibitory activity, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: COX Inhibitory Potency

Quantitative analysis of the in vitro COX inhibitory activity of sulfinpyrazone and its principal metabolites reveals a significant variance in potency. The sulfide metabolite, in particular, emerges as a substantially more potent inhibitor of cyclooxygenase activity in human platelets compared to the parent drug. The following table summarizes the relative potencies of these compounds. It is important to note that while specific IC50 values for COX-1 and COX-2 are not consistently reported in the literature, the relative inhibitory activities provide a clear indication of their comparative efficacy.

| Compound | Chemical Name | Relative Potency vs. Sulfinpyrazone (Human Platelet COX)[1] | Notes |

| Sulfinpyrazone | 4-[2-(Benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | 1x | Parent drug, considered a weak COX inhibitor. |

| Sulfide Metabolite (G25671) | 4-[2-(Phenylthio)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | 15-20x more potent | The primary active metabolite responsible for COX inhibition.[1] |

| Sulfone Metabolite (G31442) | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | 6-7x more potent | A metabolite with notable COX inhibitory activity.[1] |

| p-Hydroxysulfide Metabolite (G33378) | 4-[2-[(4-Hydroxyphenyl)thio]ethyl]-1,2-diphenylpyrazolidine-3,5-dione | 6-7x more potent | Another metabolite demonstrating significant COX inhibition.[1] |

All four compounds have been reported to be competitive inhibitors of platelet cyclooxygenase activity.[1]

Signaling Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins and thromboxanes. The following diagram illustrates this critical signaling pathway.

Figure 1. The Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocols

The in vitro characterization of sulfinpyrazone's COX inhibitory activity can be performed using various established assays. Below are detailed methodologies for two common approaches: a fluorometric inhibitor screening assay and a human whole blood assay.

Fluorometric COX Inhibitor Screening Assay

This assay measures the peroxidase component of the COX enzyme. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

a. Materials and Reagents:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

Sulfinpyrazone and its metabolites (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorescence microplate reader

b. Experimental Workflow Diagram:

Figure 2. Workflow for the Fluorometric COX Inhibition Assay.

c. Step-by-Step Protocol:

-

Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe. Prepare a working solution of arachidonic acid.

-

Plate Setup: To a 96-well black microplate, add the reaction mixture to all wells.

-

Compound Addition: Add the test compounds (sulfinpyrazone and its metabolites) at various concentrations to the respective wells. Include wells for a vehicle control (solvent only) and positive controls.

-

Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzymes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~535 nm excitation and ~587 nm emission).

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant system for assessing COX inhibition by measuring the production of COX-derived products in human whole blood. COX-1 activity is typically assessed by measuring thromboxane B2 (TXB2) production, while COX-2 activity is measured by quantifying prostaglandin E2 (PGE2) levels after stimulation with an inflammatory agent like lipopolysaccharide (LPS).

a. Materials and Reagents:

-

Freshly drawn human venous blood (anticoagulated with heparin for COX-2 assay)

-

Sulfinpyrazone and its metabolites

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Enzyme immunoassay (EIA) kits for TXB2 and PGE2

-

Incubator

-

Centrifuge

b. Experimental Workflow Diagram:

Figure 3. Workflow for the Human Whole Blood COX Inhibition Assay.

c. Step-by-Step Protocol:

-

Blood Collection: Draw venous blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.

-

COX-1 Assay (TXB2 Measurement):

-

Aliquot whole blood into tubes containing various concentrations of sulfinpyrazone or its metabolites.

-

Include a vehicle control.

-

Allow the blood to clot at 37°C for a specified time (e.g., 1 hour) to induce thrombin formation and subsequent TXB2 production.

-

Centrifuge the samples to separate the serum.

-

-

COX-2 Assay (PGE2 Measurement):

-

Use heparinized whole blood.

-

Add LPS to induce COX-2 expression and PGE2 synthesis.

-

Add various concentrations of sulfinpyrazone or its metabolites.

-

Incubate at 37°C for an extended period (e.g., 24 hours).

-

Centrifuge to separate the plasma.

-

-

EIA Analysis: Measure the concentrations of TXB2 in the serum (for COX-1) and PGE2 in the plasma (for COX-2) using commercially available EIA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TXB2 and PGE2 production for each inhibitor concentration compared to the vehicle control. Determine the IC50 values as described for the fluorometric assay.

Conclusion

The in vitro characterization of sulfinpyrazone and its metabolites demonstrates that the COX inhibitory activity resides primarily in its metabolic products, particularly the sulfide metabolite. The experimental protocols outlined in this guide provide robust methods for quantifying and comparing the COX inhibitory potencies of these compounds. A thorough understanding of the in vitro COX inhibition profile of sulfinpyrazone and its metabolites is crucial for researchers and drug development professionals in elucidating its mechanism of action and exploring its therapeutic potential beyond its uricosuric effects.

References

Sulfinpyrazone: A Technical Overview of its Discovery, Development, and Mechanisms of Action

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Sulfinpyrazone is a pyrazolidine derivative that has played a significant role in the management of hyperuricemia and gout.[1] Developed by the Swiss pharmaceutical company J.R. Geigy in the mid-20th century, it emerged from a research program focused on analogues of phenylbutazone.[2] While initially recognized for its potent uricosuric properties, sulfinpyrazone later garnered attention for its ability to inhibit platelet aggregation, leading to investigations into its potential for cardiovascular prophylaxis.[3] This technical guide provides a comprehensive overview of the discovery, historical development, and multifaceted mechanisms of action of sulfinpyrazone, intended for researchers, scientists, and professionals in the field of drug development.

Historical Development

The story of sulfinpyrazone is intrinsically linked to the history of its parent company, J.R. Geigy AG, a company with roots stretching back to 1758 in Basel, Switzerland, initially dealing in chemicals and dyes.[4][5] Geigy's pharmaceutical research department, established in 1938, was responsible for the discovery of the anti-rheumatic drug phenylbutazone (Butazolidin) in 1949.[4] The clinical success of phenylbutazone spurred further research into related pyrazolidine derivatives.

Mechanism of Action

Sulfinpyrazone exhibits a dual mechanism of action, functioning as both a uricosuric agent and an inhibitor of platelet aggregation.

Uricosuric Effect

The primary therapeutic application of sulfinpyrazone is in the management of chronic gout, a condition characterized by elevated levels of uric acid in the blood (hyperuricemia).[9] Sulfinpyrazone exerts its uricosuric effect by competitively inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys.[9] This action increases the urinary excretion of uric acid, thereby lowering serum uric acid concentrations.[10] The primary molecular target for this action is the urate transporter 1 (URAT1), a key protein involved in the reabsorption of uric acid from the glomerular filtrate.[1][11]

Antiplatelet Effect

Sulfinpyrazone and its metabolites also exhibit antiplatelet activity.[3] This effect is primarily attributed to the inhibition of cyclooxygenase (COX), an enzyme crucial for the synthesis of prostaglandins and thromboxane A2.[12] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its production, sulfinpyrazone reduces platelet aggregation.[13] Notably, the sulfide metabolite of sulfinpyrazone is a more potent COX inhibitor than the parent compound.[14]

Pharmacokinetics and Metabolism

Sulfinpyrazone is well-absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[15] It undergoes extensive metabolism in the liver, with the formation of several key metabolites, including the sulfide, sulfone, and p-hydroxy derivatives.[14] The sulfide metabolite is particularly noteworthy for its potent antiplatelet activity.[14] The elimination half-life of sulfinpyrazone is approximately 3 to 5 hours.[9]

Clinical Efficacy

Gout Management

Clinical studies have consistently demonstrated the efficacy of sulfinpyrazone in the long-term management of chronic gout.[9] Regular administration leads to a significant reduction in serum uric acid levels and a decrease in the frequency of acute gouty attacks.[10][15]

| Study/Parameter | Dosage | Duration | Baseline Serum Uric Acid (mg/dL) | Post-treatment Serum Uric Acid (mg/dL) | Reduction in Gouty Attacks |

| Healthy Volunteers[10] | 300 mg twice daily | 4 days | 5.06 | 1.8 | Not Applicable |

| Gout Patients[15] | Not specified | 6 months | Not specified | 30% average reduction | Significant decrease |

Cardiovascular Prophylaxis

The antiplatelet properties of sulfinpyrazone led to its investigation as a potential agent for preventing cardiovascular events. The Anturane Reinfarction Trial (ART) was a major multicenter, randomized, double-blind study that compared sulfinpyrazone (200 mg four times a day) with a placebo in patients who had a recent myocardial infarction.[7][8]

| Trial | Treatment Group | Placebo Group | Outcome | Percentage Reduction | p-value |

| Anturane Reinfarction Trial[8] | 4.9% annual cardiac death rate | 9.5% annual cardiac death rate | Cardiac Death | 48.5% | 0.018 |

| Anturane Reinfarction Trial[8] | 2.7% annual sudden cardiac death rate | 6.3% annual sudden cardiac death rate | Sudden Cardiac Death | 57.2% | 0.015 |

| Anturane Reinfarction Trial[7] | 6 deaths in the first 6 months | 24 deaths in the first 6 months | Sudden Death (first 6 months) | 74% | 0.001-0.003 |

Experimental Protocols

URAT1 Inhibition Assay (Cell-based)

This protocol describes a typical cell-based assay to determine the inhibitory activity of a compound like sulfinpyrazone on the URAT1 transporter.

Materials:

-

HEK293 cells stably transfected with human URAT1 (hURAT1-HEK293)

-

Mock-transfected HEK293 cells (control)

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

24-well cell culture plates

-

[¹⁴C]-labeled uric acid

-

Scintillation fluid and counter

-

Test compound (sulfinpyrazone)

Procedure:

-

Cell Culture: Culture hURAT1-HEK293 and mock-transfected cells in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 24-well plates at a density that allows for a confluent monolayer on the day of the assay.

-

Assay Preparation: On the day of the assay, wash the cell monolayers with pre-warmed PBS.

-

Compound Incubation: Add the test compound (sulfinpyrazone) at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake of uric acid by adding a solution containing a known concentration of [¹⁴C]-labeled uric acid to each well.

-

Uptake Termination: After a defined incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound and determine the IC₅₀ value.

Platelet Aggregometry

This protocol outlines the general steps for measuring platelet aggregation induced by an agonist and its inhibition by a compound like sulfinpyrazone.

Materials:

-

Whole blood from healthy donors

-

3.2% sodium citrate (anticoagulant)

-

Centrifuge

-

Platelet aggregometer

-

Aggregometer cuvettes with stir bars

-

Platelet agonists (e.g., arachidonic acid, collagen, ADP)

-

Test compound (sulfinpyrazone)

Procedure:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a blank.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Inhibitor Incubation: Add PRP to a cuvette with a stir bar and incubate with the test compound (sulfinpyrazone) or vehicle control for a specified time at 37°C.

-

Aggregation Induction: Add a platelet agonist to the cuvette to induce aggregation.

-

Data Recording: Record the change in light transmission over time as the platelets aggregate.

-

Data Analysis: Determine the maximum percentage of aggregation and compare the results between the control and sulfinpyrazone-treated samples.[16]

Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of a compound on COX activity.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

Test compound (sulfinpyrazone or its metabolites)

-

Method for detecting prostaglandin production (e.g., ELISA, mass spectrometry)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound (sulfinpyrazone) or a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a defined incubation period, stop the reaction.

-

Product Quantification: Measure the amount of prostaglandin (e.g., PGE₂ or PGF₂α) produced.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.[17][18]

Conclusion

Sulfinpyrazone holds a unique place in pharmacotherapy, bridging the fields of rheumatology and cardiology. Its development from a phenylbutazone analogue to a dual-action therapeutic agent highlights the potential for serendipitous discoveries in drug development. While its use has declined with the advent of newer agents, the study of sulfinpyrazone has provided valuable insights into the mechanisms of uric acid transport and platelet aggregation. This technical guide serves as a comprehensive resource for understanding the multifaceted nature of this historically significant compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Sulfinpyrazone | C23H20N2O3S | CID 5342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfinpyrazone: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. Novartis AG History - Founding, Milestones & Growth Journey [bccresearch.com]

- 6. The use of sulfinpyrazone in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anturane reinfarction trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfinpyrazone in the prevention of cardiac death after myocardial infarction. The Anturane Reinfarction Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Articles [globalrx.com]

- 10. Effect of sulphinpyrazone (Anturan) on uric acid excretion and plasma uric acid concentration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review of Urate-Lowering Therapeutics: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of sulfinpyrazone on platelet prostaglandin synthesis and platelet release of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase inhibition, platelet function, and metabolite formation during chronic sulfinpyrazone dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of human platelet cyclo-oxygenase activity by sulfinpyrazone and three of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Articles [globalrx.com]

- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 17. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfinpyrazone for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinpyrazone is a uricosuric agent, belonging to the pyrazolidine class of drugs, historically used in the management of chronic gout.[1][2] Its primary mechanism of action involves the inhibition of uric acid reabsorption in the kidneys, thereby increasing its excretion.[3][4][5] Beyond its effects on uric acid levels, sulfinpyrazone and its metabolites also exhibit antiplatelet activity through the inhibition of cyclooxygenase (COX).[6][7][8] This guide provides a comprehensive overview of the physical and chemical properties of sulfinpyrazone, along with detailed experimental protocols for its characterization in a laboratory setting.

Chemical and Physical Properties

Sulfinpyrazone is chemically described as 4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione.[9] It is a white to off-white crystalline powder.[10]

Quantitative Data

The key physical and chemical properties of sulfinpyrazone are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Sulfinpyrazone

| Property | Value | References |

| Molecular Formula | C₂₃H₂₀N₂O₃S | [10] |

| Molecular Weight | 404.48 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 136-137 °C | [1] |

| pKa | 2.8 | [1] |

Table 2: Solubility of Sulfinpyrazone

| Solvent | Solubility | References |

| Water | 31.2 mg/L | [1] |

| Ethanol | Slightly soluble | [1] |

| Ether | Slightly soluble | [1] |

| Chloroform | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | 1 g in 10 mL | [9] |

| 0.5 N NaOH | 1 g in 10 mL | [9] |

| DMSO | ~30 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL |

Table 3: Spectroscopic Data for Sulfinpyrazone

| Technique | Data | References |

| UV-Vis (in 1.0 N NaOH) | λmax: 255 nm | [9] |

| Mass Spectrometry (GC-MS) | Intense peaks at 77 m/z, 105 m/z, 278 m/z | [9] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of sulfinpyrazone are provided below. These protocols are based on established standard methods.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in standard pharmacopeial and ASTM methods.[1][4][5][10]

Objective: To determine the melting range of a solid sulfinpyrazone sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sulfinpyrazone sample is completely dry. If necessary, dry the sample in a desiccator or oven at an appropriate temperature below its melting point.

-

Place a small amount of the dried sample in a mortar and grind it into a fine powder using a pestle.[10]

-

-

Loading the Capillary Tube:

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C per minute) to determine an approximate melting point.[4]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary tube with the sample and place it in the apparatus.

-

Heat the sample at a slower rate (1-2 °C per minute) when the temperature is within 15-20 °C of the expected melting point.[1][4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[3][4]

-

-

Reporting:

-

Report the observed melting range. For pure sulfinpyrazone, this should be a narrow range around 136-137 °C.

-

Solubility Determination (Flask Method - OECD 105)